Hydrocortisone valerate

Vue d'ensemble

Description

Hydrocortisone valerate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to treat itching, swelling, and other skin conditions . This medicine is a medium-strength corticosteroid .

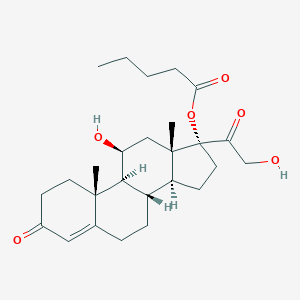

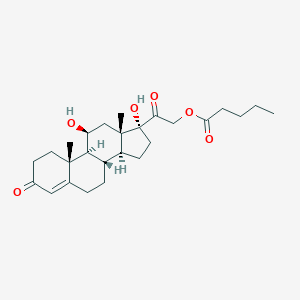

Molecular Structure Analysis

Hydrocortisone valerate has a molecular weight of 446.58 . It is a white, crystalline solid . The chemical formula of Hydrocortisone valerate is C26H38O6 .Chemical Reactions Analysis

Hydrocortisone binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .Physical And Chemical Properties Analysis

Hydrocortisone valerate is a white to off-white, crystalline powder . It is soluble in ethanol, chloroform, and acetone, slightly soluble in isopropanol, and insoluble in water . The molecular weight of Hydrocortisone valerate is 446.58 .Applications De Recherche Scientifique

Dermatology

Application Summary

Hydrocortisone valerate is used to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .

Methods of Application

It is applied topically as a cream or ointment. The recommended usage is a thin film applied to the affected area two or three times daily, depending on the severity of the condition .

Results and Outcomes

The treatment leads to relief from inflammation and itching, with the potency and duration of treatment tailored to minimize adverse effects such as skin atrophy or telangiectasia .

Endocrinology

Application Summary

In endocrinology, hydrocortisone valerate is used to manage endocrine disorders, including adrenal insufficiency and Addison’s disease .

Methods of Application

The application method in endocrinology is not typically topical but systemic. However, the exact methods and dosages would be determined by a healthcare professional based on individual patient needs.

Results and Outcomes

The outcomes include the restoration of normal hormonal function and alleviation of symptoms associated with hormonal imbalances.

Immunology

Application Summary

Hydrocortisone valerate modulates immune responses and is used to treat various immune and allergic disorders .

Methods of Application

The corticosteroid can be administered in different forms, including oral, topical, or injectable, depending on the specific immune condition being treated.

Results and Outcomes

The immunosuppressive action of hydrocortisone valerate can lead to a reduction in inflammation and mitigation of allergic reactions.

Pharmacology

Application Summary

Pharmacologically, hydrocortisone valerate is studied for its effects on cardiovascular, metabolic, and homeostatic functions .

Methods of Application

Experimental methods include in vitro and ex vivo studies, comparing drug release through artificial membranes and drug penetration into porcine skin .

Results and Outcomes

These studies aim to establish bioequivalence between formulations, ensuring efficacy and safety without conducting extensive in vivo trials.

Scar Treatment

Application Summary

Hydrocortisone valerate is used in the prevention and treatment of pathological scars, such as hypertrophic scars and keloids .

Methods of Application

Intralesional injections of corticosteroids are common, but transdermal administration is emerging as a non-invasive alternative .

Results and Outcomes

These treatments can induce scar regression and improve symptoms like pruritus and pain associated with pathological scars .

Experimental Methods

Application Summary

Hydrocortisone valerate is used in experimental methodologies to assess bioequivalence and drug delivery systems .

Methods of Application

Methods include in vitro drug release through artificial membranes and drug penetration into porcine skin ex vivo .

Results and Outcomes

The correlation of these methods with in vivo outcomes can streamline the process of formulation evaluation, reducing the need for clinical endpoint studies .

This analysis provides a snapshot of the diverse applications of hydrocortisone valerate across different scientific fields, highlighting its versatility as a corticosteroid in research and clinical practice. The methods of application and the results obtained from these applications demonstrate the compound’s significant role in advancing medical science and treatment.

Rheumatology

Application Summary

Hydrocortisone valerate is used in rheumatology for its anti-inflammatory properties to treat joint inflammation and other symptoms of arthritis .

Methods of Application

It can be administered as an intra-articular injection directly into the affected joint to provide targeted relief.

Results and Outcomes

Patients typically experience reduced joint inflammation and pain, improving mobility and quality of life.

Gastroenterology

Application Summary

In gastroenterology, it’s used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease .

Methods of Application

Hydrocortisone valerate may be administered orally or through enemas, depending on the location and severity of the inflammation.

Results and Outcomes

The treatment aims to induce remission of symptoms and maintain long-term relief from flare-ups.

Allergology

Application Summary

It is used to manage severe allergic reactions and conditions like severe asthma .

Methods of Application

The application can vary from inhalers for asthma to systemic administration for widespread allergic reactions.

Results and Outcomes

The goal is to control symptoms and prevent exacerbation of the allergic condition.

Oncology

Application Summary

Hydrocortisone valerate may be used in oncology to alleviate inflammation caused by cancer treatments .

Methods of Application

The corticosteroid can be applied topically to treat radiation dermatitis or administered systemically to reduce inflammation.

Results and Outcomes

This helps in managing side effects of cancer treatments, improving patient comfort and adherence to therapy.

Veterinary Medicine

Application Summary

It’s also used in veterinary medicine to treat inflammatory skin conditions in animals .

Methods of Application

Topical creams or ointments are applied to the affected areas of the animal’s skin.

Results and Outcomes

Similar to human applications, it reduces inflammation and itching in animals.

Research Tool

Application Summary

Hydrocortisone valerate serves as a research tool to study the effects of glucocorticoids on cellular processes .

Methods of Application

It is used in laboratory settings, often in cell cultures, to understand the mechanisms of corticosteroid action.

Results and Outcomes

These studies contribute to the broader understanding of corticosteroid pharmacodynamics and pharmacokinetics.

These applications demonstrate the versatility of Hydrocortisone valerate in treating a wide range of conditions across various fields of medicine and research.

Transdermal Drug Delivery Systems

Application Summary

Hydrocortisone valerate is being explored for use in transdermal drug delivery systems to treat pathological scars, offering a non-invasive alternative to intralesional injections .

Methods of Application

Transdermal patches or gels containing hydrocortisone valerate are applied to the skin, allowing the drug to be absorbed systemically over time .

Results and Outcomes

This method aims to reduce the pain and adverse effects associated with injections while effectively treating scars .

Pharmacokinetics and Pharmacodynamics

Application Summary

The pharmacokinetics and pharmacodynamics of hydrocortisone valerate are studied to optimize its therapeutic effects and minimize side effects .

Methods of Application

Research involves in vitro studies and clinical trials to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .

Results and Outcomes

Findings contribute to safer and more effective use of hydrocortisone valerate in clinical settings .

Impurity Profiling

.

Methods of Application

Advanced analytical techniques like high-performance liquid chromatography (HPLC) are used to identify and quantify impurities .

Results and Outcomes

Such profiling supports the development of high-quality pharmaceutical products and adherence to regulatory standards .

Anti-inflammatory Mechanisms

Application Summary

Studies on hydrocortisone valerate’s anti-inflammatory mechanisms help in understanding its role in treating dermatoses and other inflammatory conditions .

Methods of Application

Research includes cellular and molecular biology techniques to elucidate the pathways through which hydrocortisone valerate exerts its effects .

Results and Outcomes

Insights from these studies guide the development of new therapies and the improvement of existing treatments .

Quality Control in Pharmaceutical Manufacturing

Application Summary

Hydrocortisone valerate is used as a reference standard in quality control processes during pharmaceutical manufacturing .

Methods of Application

It is used in specified quality tests and assays to ensure that products meet the required standards .

Results and Outcomes

This application ensures the consistency and safety of pharmaceutical products containing hydrocortisone valerate .

Novel Formulation Opportunities

Application Summary

Research into novel formulations of hydrocortisone valerate aims to improve its therapeutic efficacy and patient compliance .

Methods of Application

Formulation research may involve creating liposomes, nanoparticles, or other advanced drug delivery systems .

Results and Outcomes

These new formulations could offer enhanced drug stability, targeted delivery, and reduced side effects .

Propriétés

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCHYNWYXKICIO-FZNHGJLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045633 | |

| Record name | Hydrocortisone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |

| Record name | Hydrocortisone valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Hydrocortisone valerate | |

CAS RN |

57524-89-7 | |

| Record name | Hydrocortisone valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57524-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone valerate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057524897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68717P8FUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

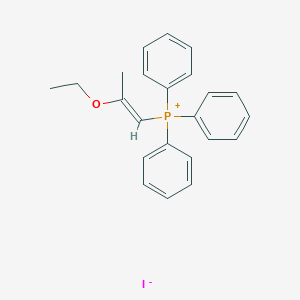

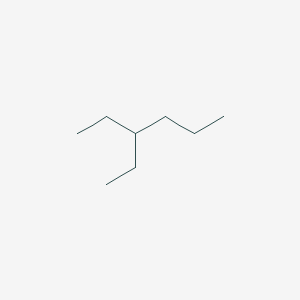

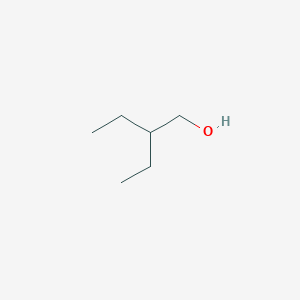

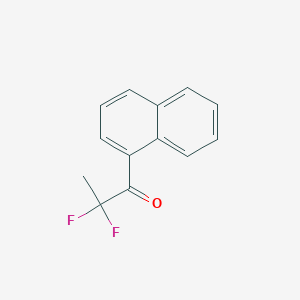

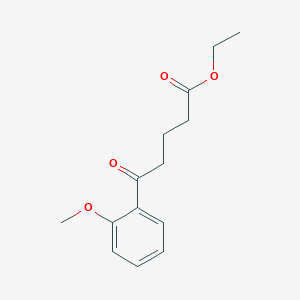

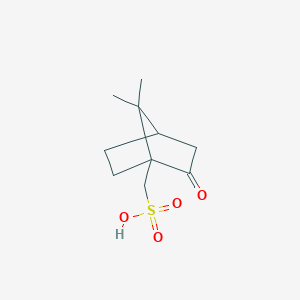

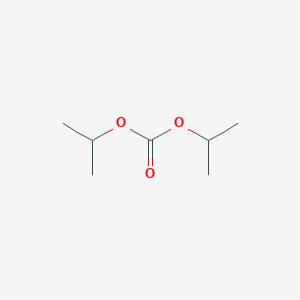

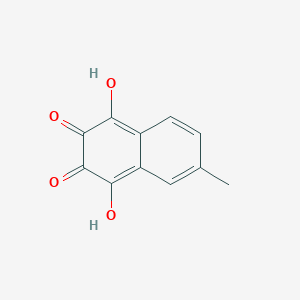

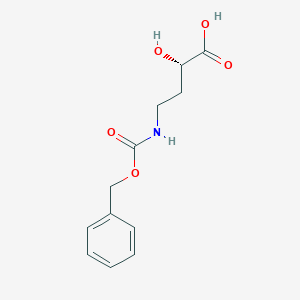

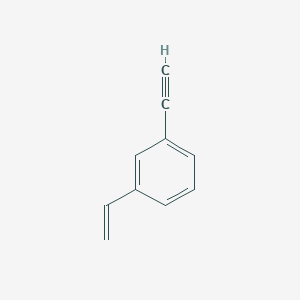

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)

![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)